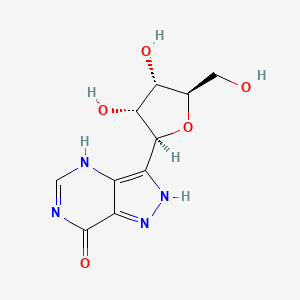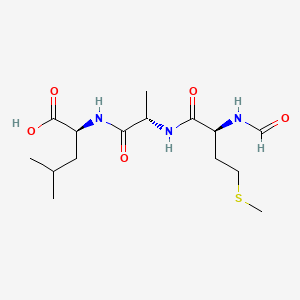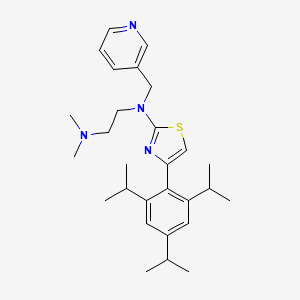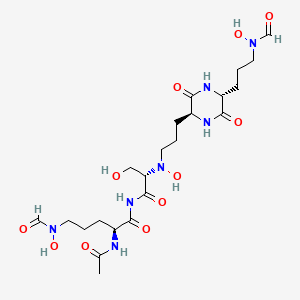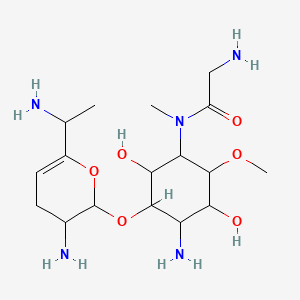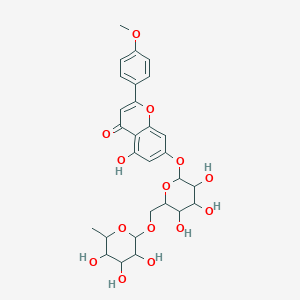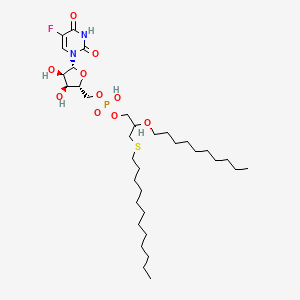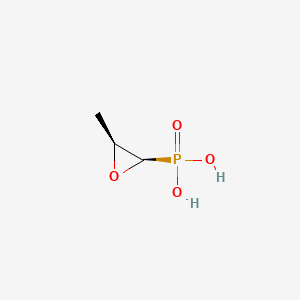
Khellin
Overview
Description
Khellin is a furanochromone isolated from the fruits and seeds of Ammi visnaga, a plant traditionally used in many eastern Mediterranean countries . It has been used as a herbal folk medicine to treat various illnesses including renal colic, kidney stones, coronary disease, bronchial asthma, vitiligo, and psoriasis . It exists as colorless, odorless, bitter-tasting needle-shaped crystals .
Synthesis Analysis
This compound has been synthesized through various methods. For instance, a study reported the development of binary and ternary solid dispersion formulations to improve its solubility and dissolution behavior . Another research described the synthesis of new visnagen and this compound furochromone pyrimidine derivatives . A short, efficient synthesis of khellinone has also been reported .
Molecular Structure Analysis
This compound’s molecular formula is C14H12O5 . Its structure includes a basic tricyclic skeleton substituted at positions 4 and 9 with methoxy groups and at position 7 with a methyl group . The compound is a white odorless crystal, sometimes with a slight yellowish tinge and with a bitter taste .
Scientific Research Applications
Analytical Techniques and Drug Development Inspirations
Khellin, a furanochromone derived from Ammi visnaga L. (Lam.), has played a pivotal role in the development of several analytical methodologies and inspired the creation of first-class drugs such as amiodarone and sodium cromoglycate. Its biological properties have spurred a wide range of analytical methods for translating the this compound scaffold into clinically used drugs. High-performance liquid chromatography (HPLC) is the predominant technique utilized in these analytical methods, alongside fluorimetry, luminescence spectrophotometry, potentiometry, voltammetry, FT-Raman spectroscopy, and ELISA. This breadth of analytical approaches supports further basic and translational research on furanochromone and related scaffolds (Shah & Bharate, 2022).
Medicinal Plant Research and Pharmacological Activities
Ammi visnaga L., also known as Khella Baldi or toothpick weed, is recognized for its use in traditional and modern medicine to treat various ailments such as renal colic and coronary insufficiency, and for its antioxidant, antifungal, and antibacterial properties. Studies have highlighted its chemical constituents, including essential oil, polyphenolic compounds, flavonoids, and γ-pyrones like this compound and visnagin, which contribute to its pharmacological activities. Its essential oil exhibits antiviral, antibacterial, and larvicidal effects, while flavonoids are responsible for antioxidant activity. This compound and visnagin, the γ-pyrone components, are noted for their effects on kidney stones and smooth muscle relaxation, including that of the coronary arteries (Khalil et al., 2020).
Coumarins' Pharmacological and Nutritional Effects
Coumarins, including this compound, are part of a class of compounds known for their broad spectrum of bioactivities such as antitumor, anti-inflammatory, antiviral, and antibacterial effects. The review of literature over the past 20 years on coumarin-based drugs highlights the structure-activity relationship, showing how coumarin molecules can be customized to prevent systemic side effects through structural modification. Specific modifications at the core structure of coumarin exhibit various activities, suggesting that this compound and its derivatives have significant potential in treating diseases like AIDS, cancer, and cardiovascular diseases (Zhu & Jiang, 2018).
Mechanism of Action
Target of Action
Khellin, a furanochromone isolated from fruits and seeds of Ammi visnaga, primarily acts as a smooth muscle relaxant . It is known to inhibit phosphodiesterase enzymes, which play a crucial role in the breakdown of cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP) . Additionally, this compound is an EGFR inhibitor with an IC50 of 0.15 µM .
Mode of Action
The primary mode of action of this compound involves its interaction with phosphodiesterase enzymes. By inhibiting these enzymes, this compound prevents the breakdown of cyclic nucleotides, leading to an increase in their levels . This results in the relaxation of smooth muscles. Furthermore, this compound’s EGFR inhibitory activity contributes to its anti-proliferative effects .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of smooth muscle contraction and cell proliferation. The inhibition of phosphodiesterase enzymes leads to an increase in the levels of cyclic nucleotides, which are key regulators of smooth muscle contraction . On the other hand, the inhibition of EGFR disrupts cell proliferation pathways .
Pharmacokinetics
This compound has low water solubility (~120 µg/mL) and low bioavailability, which limit its therapeutic application . Research has explored the development of binary and ternary solid dispersion formulations to improve its solubility and dissolution behavior . For instance, a formulation using PEG-4000 as a hydrophilic carrier displayed a five-fold enhancement in the aqueous solubility of this compound . The quantitative dissolution data demonstrated a 2–3-fold improvement in AUC at physiological pH conditions .
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of smooth muscles and the inhibition of cell proliferation . These effects underlie this compound’s various pharmacological activities, including its use as a bronchodilator and its potential anti-neoplastic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility and dissolution behavior of this compound can be significantly improved by formulating it into binary and ternary solid dispersions . Furthermore, the bioavailability of this compound can be enhanced through the use of hydrophilic carriers .
Safety and Hazards
Future Directions
Research is being conducted to improve the bioavailability and therapeutic application of Khellin. For instance, a study explored the development of its binary and ternary solid dispersion formulations to improve its solubility and dissolution behavior . Another study investigated the anti-arthritic efficacy of this compound loaded in ascorbyl decanoate nanovesicles after an intra-articular administration . These studies highlight the potential for further preclinical studies on solid dispersions of this compound with improved biopharmaceutical properties .
Biochemical Analysis
Biochemical Properties
Khellin interacts with various enzymes, proteins, and other biomolecules. It has been found to influence the activity of certain enzymes, leading to its various pharmacological effects .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are currently being researched. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-7-6-9(15)10-11(16-2)8-4-5-18-12(8)14(17-3)13(10)19-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMPDPBYAYSOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045267 | |
| Record name | Khellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82-02-0 | |
| Record name | Khellin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Khellin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | khellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | khellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | khellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | khellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Khellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Khellin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KHELLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G117T0TJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



